molecular formula C24H20ClNO5 B11380652 3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11380652
M. Wt: 437.9 g/mol
InChI Key: BCZAJVPRIQNPLY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furochromenone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one typically involves multistep organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is studied for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways, leading to the modulation of cellular functions.

    Pathways: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for cell survival. .

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6-(2-morpholin-4-yl-2-oxoethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H20ClNO5/c1-14-17-10-19-20(15-2-4-16(25)5-3-15)13-30-21(19)12-22(17)31-24(28)18(14)11-23(27)26-6-8-29-9-7-26/h2-5,10,12-13H,6-9,11H2,1H3

InChI Key

BCZAJVPRIQNPLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)N5CCOCC5

Origin of Product

United States

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